molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8

(R)-1-Boc-3-methyl-[1,4]diazepane

Cat. No.: B2379523
CAS No.: 223644-10-8
M. Wt: 214.309
InChI Key: GDTFCUXOVITPHU-SECBINFHSA-N
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Description

®-1-Boc-3-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle It is a derivative of 1,4-diazepane, which is known for its diverse biological properties and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-methyl-[1,4]diazepane typically involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This method employs imine reductases (IREDs) as catalysts to achieve high enantioselectivity. The reaction conditions often include the use of specific IREDs, such as those derived from Leishmania major and Micromonospora echinaurantiaca, which have been optimized for improved catalytic efficiency .

Industrial Production Methods

Industrial production of ®-1-Boc-3-methyl-[1,4]diazepane may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of diazepane derivatives from diverse starting materials. The use of polymer-supported amino acids as starting materials is common, and the synthesis is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-methyl-[1,4]diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-Boc-3-methyl-[1,4]diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-Boc-3-methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the Boc protecting group and methyl substituent.

    1,2-Diazepane: A structural isomer with nitrogen atoms at different positions.

    1,3-Diazepane: Another isomer with a different nitrogen arrangement.

Uniqueness

®-1-Boc-3-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group and methyl substituent.

Properties

IUPAC Name

tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223644-10-8
Record name tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
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